Dabsyl-L-methionine

Übersicht

Beschreibung

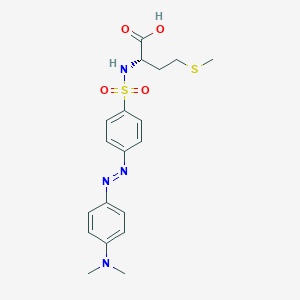

Dabsyl-L-methionine is a derivative of the amino acid methionine, where the methionine is labeled with a dabsyl group. The dabsyl group, which is 4-dimethylaminoazobenzene-4’-sulfonyl, is a chromophore that imparts a distinct color to the compound, making it useful in various analytical applications. This compound is particularly valuable in biochemical studies due to its ability to act as a fluorescent marker.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Dabsyl-L-methionine typically involves the reaction of L-methionine with dabsyl chloride. The reaction is carried out in an alkaline medium, often using sodium bicarbonate as a base. The reaction proceeds as follows:

- Dissolve L-methionine in a suitable solvent such as water or methanol.

- Add sodium bicarbonate to maintain an alkaline pH.

- Slowly add dabsyl chloride to the reaction mixture while stirring.

- Allow the reaction to proceed at room temperature for several hours.

- Purify the product using techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves:

- Large-scale mixing of L-methionine and dabsyl chloride in industrial reactors.

- Continuous monitoring and adjustment of pH to ensure optimal reaction conditions.

- Use of industrial-grade solvents and bases.

- Advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Dabsyl-L-methionine undergoes several types of chemical reactions, including:

Oxidation: The methionine moiety can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: The dabsyl group can be reduced under specific conditions, altering its chromophoric properties.

Substitution: The sulfonyl group in the dabsyl moiety can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.

Reduction: Reducing agents such as sodium borohydride can be employed.

Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group.

Major Products:

Oxidation: Methionine sulfoxide, methionine sulfone.

Reduction: Reduced dabsyl derivatives.

Substitution: Substituted dabsyl-methionine derivatives.

Wissenschaftliche Forschungsanwendungen

Protein Oxidation Studies

Dabsyl-L-methionine is extensively used to study the oxidation of methionine residues in proteins. Methionine oxidation can lead to functional alterations in proteins, impacting cellular processes. Researchers utilize Dabsyl-Met to derivatize oxidized methionine, enabling the detection of methionine sulfoxide forms through HPLC.

Case Study: Methionine Sulfoxide Reductase Activity

A study demonstrated the use of Dabsyl-Met in monitoring the activity of methionine sulfoxide reductases (MSRs), enzymes that reduce oxidized methionine back to its active form. The researchers prepared dabsylated methionine sulfoxide substrates and assessed MSR activity via HPLC analysis, revealing insights into oxidative stress responses in mammalian cells .

Enzyme Activity Assays

This compound serves as a substrate for various enzymatic reactions, particularly those involving MSRs. Its fluorescent properties facilitate real-time monitoring of enzymatic activities.

Table 1: Enzyme Activity Assays Using this compound

| Enzyme Type | Substrate Used | Methodology | Key Findings |

|---|---|---|---|

| MSRA | Dabsyl-Met-R-O | HPLC analysis | Specific reduction of R-epimer |

| MSRB | Dabsyl-Met-S-O | HPLC analysis | Selective reduction of S-epimer |

| MsrB3 | Dabsyl-Met | RP-HPLC | Demonstrated stereospecificity |

Metabolic Studies

This compound is also employed in metabolic studies to understand methionine's role in various biological processes, including methylation reactions and sulfur metabolism.

Case Study: Methylation Pathways

In a study investigating the role of methionine in methylation processes, Dabsyl-Met was utilized to trace metabolic pathways involving S-adenosylmethionine (SAM), a key methyl donor in biological systems. The incorporation of Dabsyl-Met allowed researchers to quantify SAM levels and assess their implications on gene expression and cellular function .

Fluorescent Probes for Live Cell Imaging

The fluorescent properties of this compound make it an ideal candidate for live-cell imaging applications. It can be used to visualize oxidative stress responses in real-time within living cells.

Table 2: Fluorescent Imaging Applications

| Application | Cell Type | Imaging Technique | Observations |

|---|---|---|---|

| Oxidative Stress | HEK293 cells | Fluorescent microscopy | Increased fluorescence under stress |

| Protein Dynamics | Various mammalian cells | Confocal microscopy | Real-time tracking of protein interactions |

Wirkmechanismus

The mechanism of action of Dabsyl-L-methionine primarily involves its role as a fluorescent marker. The dabsyl group absorbs light at specific wavelengths and emits fluorescence, allowing for the detection and quantification of the compound in various assays. The methionine moiety can undergo oxidation and reduction, which are critical in studying oxidative stress and protein repair mechanisms.

Vergleich Mit ähnlichen Verbindungen

Dabsyl-L-cysteine: Another dabsyl-labeled amino acid used for similar analytical purposes.

Dabsyl-L-lysine: Utilized in the detection and quantification of lysine in biological samples.

Dansyl-L-methionine: A similar compound where the dabsyl group is replaced with a dansyl group, offering different fluorescent properties.

Uniqueness: Dabsyl-L-methionine is unique due to its specific chromophoric properties, which make it highly suitable for detecting methionine and its derivatives. Its ability to undergo oxidation and reduction reactions also makes it valuable in studying oxidative stress and protein repair mechanisms.

Biologische Aktivität

Dabsyl-L-methionine is a synthetic derivative of the amino acid methionine, primarily used in biochemical research to study methionine sulfoxide reductase (MSR) activity. This compound serves as a substrate for MSRs, which play crucial roles in cellular defense against oxidative stress by reducing methionine sulfoxides back to methionine. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by the presence of a dabsyl group, which enhances its detectability in chromatographic assays. This modification allows researchers to monitor the reduction of methionine sulfoxides effectively. The compound is particularly relevant in studies involving oxidative stress, protein repair mechanisms, and cellular metabolism.

The primary biological activity of this compound involves its interaction with methionine sulfoxide reductases. These enzymes are categorized into two main types: MSRA and MSRB, which preferentially reduce the S- and R-methionine sulfoxides, respectively. The mechanism can be summarized as follows:

- Substrate Binding : this compound binds to the active site of MSRs.

- Reduction Reaction : The enzyme catalyzes the reduction of the methionine sulfoxide moiety, regenerating methionine.

- Product Formation : The reaction yields dabsylated methionine as a detectable product.

Research Findings

Recent studies have highlighted several important aspects of this compound's biological activity:

- Stereospecificity : Research indicates that MSRB exhibits stereospecificity towards this compound, preferentially reducing the R-isomer over the S-isomer. This was demonstrated using reverse-phase high-performance liquid chromatography (RP-HPLC) to separate and quantify the products formed during enzymatic reactions .

- Role in Cellular Defense : this compound has been utilized to investigate the protective roles of MSRs in various cell types under oxidative stress conditions. For example, studies on HEK293 cells have shown that MSRB1 can reactivate oxidized proteins by reducing methionine sulfoxides back to their functional forms .

- Applications in Protein Studies : The compound has been employed as a substrate in assays measuring MSR activity in protein extracts from different sources, including human leukocytes and bacterial systems. These studies help elucidate the physiological roles of MSRs in maintaining protein integrity under stress conditions .

Case Study 1: Human Polymorphonuclear Leukocytes

A study investigated the reduction of this compound sulfoxide by protein methionine sulfoxide reductase extracted from human polymorphonuclear leukocytes. The results demonstrated that this enzyme effectively reduces this compound sulfoxide with high stereospecificity towards its S-isomer, highlighting its potential role in immune response mechanisms .

Case Study 2: Oxidative Stress in HEK293 Cells

In another study, HEK293 cells were treated with oxidative agents to induce stress, followed by incubation with this compound. The results indicated a significant increase in MSR activity, suggesting that this compound can be used as a biomarker for assessing cellular oxidative damage and repair mechanisms .

Data Tables

| Study | Organism/Cell Type | Key Findings | Assay Method |

|---|---|---|---|

| Study 1 | Human Leukocytes | High stereospecificity towards S-isomer reduction | RP-HPLC |

| Study 2 | HEK293 Cells | Increased MSR activity under oxidative stress | Enzymatic Assay |

Eigenschaften

IUPAC Name |

(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O4S2/c1-23(2)16-8-4-14(5-9-16)20-21-15-6-10-17(11-7-15)29(26,27)22-18(19(24)25)12-13-28-3/h4-11,18,22H,12-13H2,1-3H3,(H,24,25)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFUZBPDTRWEQW-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NC(CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)N[C@@H](CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50555050 | |

| Record name | N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97684-99-6 | |

| Record name | N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.